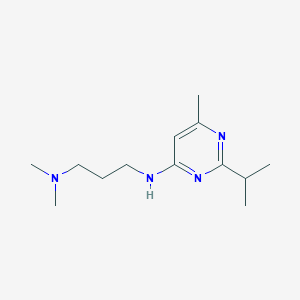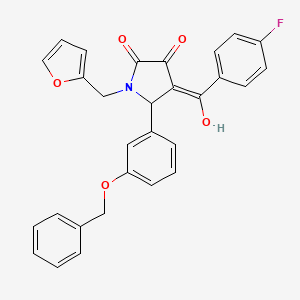
5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule characterized by its multifaceted structure, which incorporates benzyl, fluorobenzoyl, and furanyl groups. This compound exhibits noteworthy chemical properties due to its diverse functional groups, which make it a focal point in various scientific research domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Starting from commercially available substrates, one common route might involve:
Step 1: Formation of the benzyl ether via a reaction between 3-hydroxybenzyl alcohol and benzyl chloride in the presence of a base.
Step 2: Acylation of the benzyloxy compound with 4-fluorobenzoyl chloride using a catalyst like aluminum chloride.
Step 3: Construction of the pyrrole ring through a Paal-Knorr synthesis, utilizing furfural and amino acetophenone derivatives.
Step 4: Hydroxylation and additional modifications to complete the synthesis.
Each step requires precise reaction conditions such as controlled temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yields and purity.
Industrial Production Methods
While specific large-scale methods are proprietary, the industrial synthesis of such complex compounds typically employs similar principles but is optimized for scalability. Continuous flow chemistry and automated synthesis platforms are often used to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions including:
Oxidation: Converts hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of the carbonyl groups to hydroxyl groups or hydrocarbons.
Substitution: Electrophilic aromatic substitution on the benzyl and furanyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens or nitrating agents in the presence of catalysts like iron (III) chloride (FeCl₃).
Major Products
Major products depend on the reaction type, but they often include various substituted derivatives, oxidized forms, and reduced compounds that exhibit different physical and chemical properties.
Scientific Research Applications
5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is utilized in:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: For investigating its biological activities, including potential anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Exploring its use as a lead compound in drug discovery for novel therapeutics.
Industry: Its structural elements make it useful in developing advanced materials and dyes.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Molecular Targets: Depending on its application, it may interact with enzymes, receptors, or DNA.
Pathways: It might inhibit or activate specific biochemical pathways, modulating cellular processes like apoptosis, cell signaling, or metabolic reactions.
Comparison with Similar Compounds
4-(4-Fluorobenzoyl)benzoic acid: Shares the fluorobenzoyl group but lacks the complex structure.
2-furyl-methyl ketone: Contains the furanyl group but differs significantly in overall composition.
3-Hydroxy-1H-pyrrole-2,5-dione: Simpler structure with the pyrrole ring but without the benzyl and fluorobenzoyl groups.
Each of these similar compounds offers distinct properties and applications, underscoring the uniqueness of 5-(3-(benzyloxy)phenyl)-4-(4-fluorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one.
So, there you go—a deep dive into this fascinating compound. Anything else I can whip up for you?
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(3-phenylmethoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22FNO5/c30-22-13-11-20(12-14-22)27(32)25-26(31(29(34)28(25)33)17-24-10-5-15-35-24)21-8-4-9-23(16-21)36-18-19-6-2-1-3-7-19/h1-16,26,32H,17-18H2/b27-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVODCNKLNTBII-IMVLJIQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3/C(=C(/C4=CC=C(C=C4)F)\O)/C(=O)C(=O)N3CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B2572158.png)
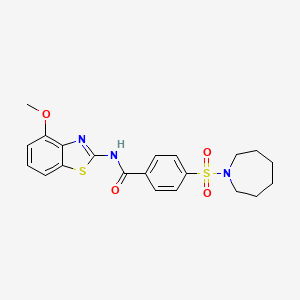
![ethyl 5-(2-chloro-5-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572161.png)
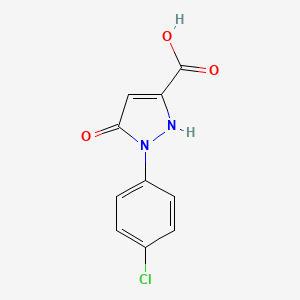


![(Z)-methyl 2-(2-((2-phenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2572166.png)
![3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2572168.png)
![N-(2,4-difluorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2572171.png)
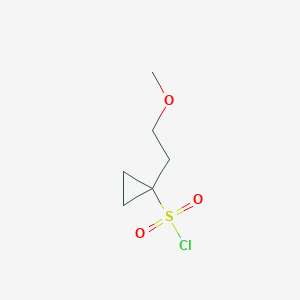
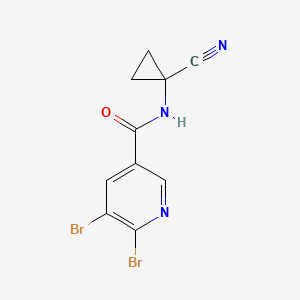
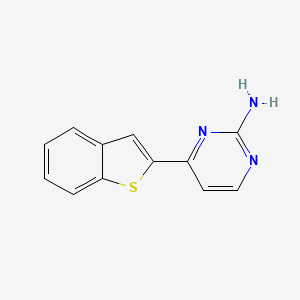
![6-ethyl 3-methyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2572177.png)
